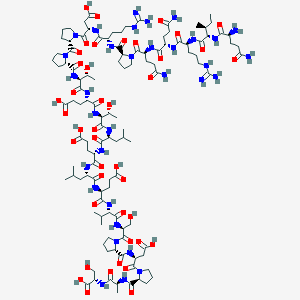

H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH is a useful research compound. Its molecular formula is C115H187N33O42 and its molecular weight is 2703.95. The purity is usually 95%.

BenchChem offers high-quality H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- AD-01 has been investigated for its impact on learning and memory. In a study using a scopolamine-induced amnesic mice model, AD-01 improved memory processes by increasing the protein expression of neuroprotective markers such as BDNF (brain-derived neurotrophic factor) and CREB (cAMP response element-binding protein). It also mitigated oxidative stress and neuroinflammation .

- Oxidative brain damage is a hallmark of Alzheimer’s disease (AD). AD-01 demonstrated antioxidant effects by restoring antioxidant enzyme levels and downregulating oxidant factors. It also reduced microglia and astrocyte activation, contributing to neuroprotection .

- AD-01 is a potent antiangiogenic peptide. It interacts with the cell-surface receptor CD44 and inhibits the self-renewal capacity of CD44-positive breast cancer stem cells (BCSC) .

- AD-01 decreased apoptotic markers and increased neuronal survival. It ameliorated impairments in spatial learning behavior and memory formation induced by scopolamine .

- By attenuating iba-1 and GFAP protein expression, AD-01 reduced activated microglia and astrocytes, potentially mitigating neuroinflammation .

Cognitive Enhancement and Memory Function

Antioxidant Properties

Antiangiogenic Activity

Neuronal Survival and Apoptosis Regulation

Neuroinflammation Modulation

NF-κB/MAPK Signaling Inhibition

Wirkmechanismus

Target of Action

AD 01, also known as H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH, is a potent antiangiogenic peptide . It interacts with the cell-surface receptor CD44 , which plays a crucial role in cell-cell interactions, cell adhesion, and migration .

Mode of Action

AD 01’s interaction with CD44 leads to the inhibition of the self-renewal capacity of CD44-positive breast cancer stem cells (BCSC) . This interaction disrupts the normal functioning of these cells, thereby inhibiting their ability to proliferate and form new tumors .

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .

Result of Action

The primary result of AD 01’s action is the inhibition of the self-renewal capacity of CD44-positive BCSC . This leads to a reduction in tumor growth and potentially the size of existing tumors .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H187N33O42/c1-12-55(8)87(141-91(167)59(116)27-33-78(117)153)105(181)131-61(21-14-40-125-115(122)123)92(168)127-62(28-34-79(118)154)94(170)133-66(29-35-80(119)155)108(184)144-41-16-23-74(144)101(177)130-60(20-13-39-124-114(120)121)93(169)136-69(48-84(162)163)110(186)148-45-19-26-77(148)112(188)147-44-18-25-76(147)103(179)143-89(58(11)152)106(182)132-65(32-38-83(160)161)97(173)142-88(57(10)151)107(183)135-68(47-53(4)5)99(175)128-63(30-36-81(156)157)95(171)134-67(46-52(2)3)98(174)129-64(31-37-82(158)159)96(172)140-86(54(6)7)104(180)138-71(50-149)111(187)146-43-17-24-75(146)102(178)137-70(49-85(164)165)109(185)145-42-15-22-73(145)100(176)126-56(9)90(166)139-72(51-150)113(189)190/h52-77,86-89,149-152H,12-51,116H2,1-11H3,(H2,117,153)(H2,118,154)(H2,119,155)(H,126,176)(H,127,168)(H,128,175)(H,129,174)(H,130,177)(H,131,181)(H,132,182)(H,133,170)(H,134,171)(H,135,183)(H,136,169)(H,137,178)(H,138,180)(H,139,166)(H,140,172)(H,141,167)(H,142,173)(H,143,179)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,189,190)(H4,120,121,124)(H4,122,123,125)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,86-,87-,88-,89-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBICTOITIIILAZ-UNWACOBVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H187N33O42 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2703.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2815077.png)

![{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine](/img/structure/B2815078.png)

![6-(2-chlorophenyl)-N'-hydroxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2815084.png)

![5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2815085.png)

![Ethyl 1-(6-butyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815086.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2815089.png)

![1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2815096.png)

![(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2815097.png)

![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2815098.png)

![8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2815099.png)